molecular formula C9H10F3N B1445398 2-(2,2,2-Trifluoro-ethyl)-benzylamine CAS No. 1393562-74-7

2-(2,2,2-Trifluoro-ethyl)-benzylamine

Cat. No.: B1445398
CAS No.: 1393562-74-7
M. Wt: 189.18 g/mol
InChI Key: UIRJPAJYPWNTEJ-UHFFFAOYSA-N
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Description

2-(2,2,2-Trifluoro-ethyl)-benzylamine: is an organic compound characterized by the presence of a trifluoroethyl group attached to a phenyl ring, which is further connected to a methanamine group

Biochemical Analysis

Biochemical Properties

[2-(2,2,2-Trifluoroethyl)phenyl]methanamine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with various enzymes and proteins, influencing their activity and function. For instance, this compound can act as a substrate or inhibitor for certain enzymes, thereby modulating biochemical pathways. The nature of these interactions often involves binding to the active site of the enzyme, leading to changes in enzyme conformation and activity .

Cellular Effects

The effects of [2-(2,2,2-Trifluoroethyl)phenyl]methanamine on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular function. Additionally, it can impact cell signaling by modulating the activity of signaling proteins and receptors, thereby affecting cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, [2-(2,2,2-Trifluoroethyl)phenyl]methanamine exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the specific interaction. Furthermore, [2-(2,2,2-Trifluoroethyl)phenyl]methanamine can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Metabolic Pathways

[2-(2,2,2-Trifluoroethyl)phenyl]methanamine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For instance, this compound may act as a substrate for certain enzymes, leading to the production of specific metabolites. Additionally, it can affect the levels of cofactors required for enzymatic reactions, thereby influencing overall metabolic activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,2-Trifluoro-ethyl)-benzylamine typically involves the following steps:

    Starting Material: The synthesis begins with the selection of a suitable starting material, often a phenyl derivative.

    Introduction of Trifluoroethyl Group: The trifluoroethyl group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting the phenyl derivative with a trifluoroethyl halide under basic conditions.

    Formation of Methanamine Group: The final step involves the introduction of the methanamine group. This can be done through a reductive amination reaction, where the intermediate compound is reacted with ammonia or an amine under reducing conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the nucleophilic substitution and reductive amination reactions.

    Optimized Reaction Conditions: Employing optimized reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.

    Purification: Implementing purification techniques such as distillation, crystallization, or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,2,2-Trifluoro-ethyl)-benzylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halides, acids, and bases are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Oxidation may yield corresponding oxides or carboxylic acids.

    Reduction: Reduction may produce primary or secondary amines.

    Substitution: Substitution reactions can result in the formation of various substituted phenyl derivatives.

Scientific Research Applications

2-(2,2,2-Trifluoro-ethyl)-benzylamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    [2-(2,2,2-Trifluoroethyl)phenyl]methanol: Similar structure but with a hydroxyl group instead of a methanamine group.

    [2-(2,2,2-Trifluoroethyl)phenyl]acetic acid: Contains a carboxylic acid group instead of a methanamine group.

    [2-(2,2,2-Trifluoroethyl)phenyl]ethanone: Features a ketone group instead of a methanamine group.

Uniqueness

The uniqueness of 2-(2,2,2-Trifluoro-ethyl)-benzylamine lies in its combination of the trifluoroethyl and methanamine groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and potential therapeutic agents.

Properties

IUPAC Name

[2-(2,2,2-trifluoroethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N/c10-9(11,12)5-7-3-1-2-4-8(7)6-13/h1-4H,5-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIRJPAJYPWNTEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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